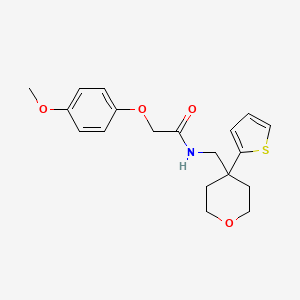

![molecular formula C9H11BrN2 B2553839 6-溴-3,3-二甲基-2,3-二氢-1H-吡咯并[3,2-b]吡啶 CAS No. 1259512-11-2](/img/structure/B2553839.png)

6-溴-3,3-二甲基-2,3-二氢-1H-吡咯并[3,2-b]吡啶

描述

The compound "6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine" is a brominated heterocyclic molecule that is not directly mentioned in the provided papers. However, the papers discuss various brominated pyridine derivatives, which are structurally related to the compound . These derivatives are of interest due to their potential applications in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of brominated pyridine derivatives often involves multi-step reactions, including bromination, lithiation, and various coupling reactions. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols involves a low-temperature aryl bromide-to-alcohol conversion . Another example is the use of a dimer of 3-bromo-6-dimethylamino-1-azafulvene as a precursor for substituted pyrrole-2-carboxaldehydes . Additionally, the synthesis of complex pyridine derivatives can involve intramolecular Friedel-Crafts strategies or Diels-Alder reactions .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is often elucidated using single-crystal X-ray diffraction data. For example, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . Similarly, the structure of 6-bromo-imidazo[4,5-b]pyridine derivatives was confirmed using monocrystalline X-ray crystallography .

Chemical Reactions Analysis

Brominated pyridine derivatives can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions. For instance, 6-bromomethyl-substituted derivatives of pyridin-2(1H)-ones can react with nucleophiles to form thieno- and furo[3,4-b]-pyridin-2(1H)-ones . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups on the pyridine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives, such as basicity, stability, and reactivity, can be influenced by the substituents on the pyridine ring. For example, the basicity of pyridinols approaches physiological pH with increasing electron density in the ring . Some pyridinols are stable to air oxidation, while others decompose upon extended exposure to the atmosphere . The reactivity of these compounds towards peroxyl radicals can be examined through kinetic studies, revealing their potential as antioxidants .

Case Studies

Several of the papers discuss the potential applications of brominated pyridine derivatives in medicinal chemistry. For example, novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized and evaluated as potential tyrosyl-tRNA synthetase inhibitors, with molecular docking studies indicating significant binding affinity . Additionally, the antibacterial properties of new pyrazolo[3,4-b]pyridine-based heterocycles were evaluated, demonstrating their potential as bioactive molecules .

科学研究应用

化学转化和合成

6-溴-3,3-二甲基-2,3-二氢-1H-吡咯并[3,2-b]吡啶在各种化学合成中用作前体或中间体。它已被用于通过重排和与其他化合物反应来合成吡咯并[3,2-b]吡啶-2-酮衍生物。例如,它与乙酸酐发生转化,生成各种卤代衍生物,这些衍生物在进一步的化学过程中很有用 (Jones & Phipps, 1974)。

功能材料开发

该化合物在功能材料的开发中发挥作用。研究人员探索了其功能化以形成多齿配体,这可能有助于制造农用化学品和其他功能材料 (Minakata 等,1992)。

光化学行为研究

研究了 6-溴-3,3-二甲基-2,3-二氢-1H-吡咯并[3,2-b]吡啶衍生物的光化学行为,提供了光照射下化学动力学的见解。这项研究有助于理解类似化合物中的光化学 (Jones & Phipps, 1975)。

安全和危害

属性

IUPAC Name |

6-bromo-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c1-9(2)5-12-7-3-6(10)4-11-8(7)9/h3-4,12H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRAIZNYIYTGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1N=CC(=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

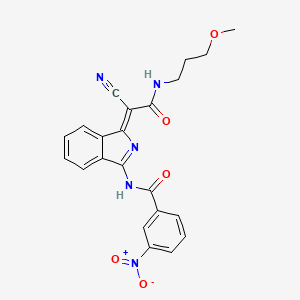

![(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553759.png)

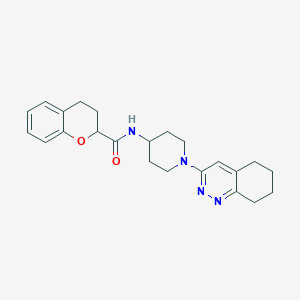

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2553761.png)

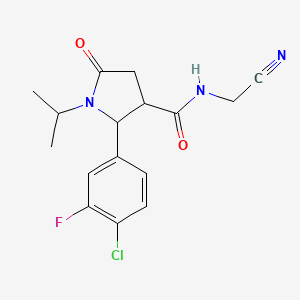

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2553762.png)

![5h,6h,7h-Pyrrolo[1,2-c]imidazole](/img/structure/B2553764.png)

![2-Chloro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl]propanamide](/img/structure/B2553767.png)

![1-[2-(4-Tert-butyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B2553768.png)

![2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2553769.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2553770.png)

![2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2553773.png)

![methyl 4-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2553776.png)